Methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate is a compound that is related to various pyridine derivatives synthesized for different applications, including medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and potential applications of pyridine derivatives.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-component reactions or one-pot synthesis methods. For instance, the synthesis of Methyl 6-alkylsulfanyl-4-(2-chlorophenyl)-1,4-dihydropyridine-3-carboxylates was achieved by treating methyl 4-(2-chlorophenyl)-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylate with alkyl halides, using a one-pot five-component synthesis method . This approach could potentially be adapted for the synthesis of Methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using crystallography and molecular modeling. For example, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was structurally characterized, and its crystal data was provided, showing a monoclinic space group and specific cell dimensions . Such detailed structural information is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, including forming complexes with metals. Methyl 2-[N-(2′-Pyridylmethyl)carbamyl]pyridine-6-carboxylate, for example, can act as a tridentate ligand to form complexes with metals such as cobalt and copper . This suggests that Methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate may also have the potential to form metal complexes, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be studied using various spectroscopic and computational techniques. Vibrational spectral analysis, NMR spectroscopy, and DFT computational studies provide insights into the molecular structure, vibrational frequencies, NMR chemical shifts, and thermodynamic properties of compounds like 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid . These methods could be applied to Methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate to determine its properties.

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Highly Functionalized Tetrahydropyridines

- Methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate has been used in the synthesis of highly functionalized tetrahydropyridines via phosphine-catalyzed [4 + 2] annulation, showing complete regioselectivity and excellent yields. This methodology provides access to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, expanding the scope of reactions for the construction of complex nitrogen-containing heterocycles (Zhu et al., 2003).

Recovery and Reuse of Solvents in Pharmaceutical Production

- The compound's production process, involving extensive use of acetic acid as a solvent, highlights the challenges and strategies in the recovery and reuse of acetic acid from waste solutions. This aspect is crucial for enhancing the sustainability and cost-effectiveness of pharmaceutical manufacturing processes (Tian-gui, 2006).

Development of Antimicrobial Agents

- Derivatives of Methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate have been explored for their potential as antimicrobial agents. For instance, pyridine-bridged 2,6-bis-carboxamide Schiff's bases, synthesized from related intermediates, exhibited significant bactericidal and fungicidal activities, comparable to standard antibiotic drugs. Such studies open pathways for developing new antimicrobial compounds with potential clinical applications (Al-Omar & Amr, 2010).

Probe in G Protein-Coupled Receptor (GPCR) Research

- Research involving similar compounds has shed light on their role as probes in studying G protein-coupled receptors, highlighting the nuanced effects these molecules can have depending on the ligand used. This kind of research is critical for understanding receptor function and for the development of targeted therapies (Valant et al., 2012).

Catalysis and Organic Transformations

- The compound and its derivatives play a role in catalysis and organic transformations, including palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds. These reactions are foundational in organic chemistry, enabling the synthesis of complex molecules from simpler precursors (Giri et al., 2007).

properties

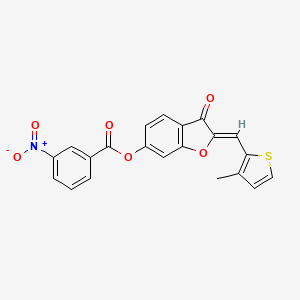

IUPAC Name |

methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO4S/c1-14-7(11)6-4(8)2-3-5(10-6)15(9,12)13/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYBPGJRWUILCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate](/img/structure/B2548829.png)

![N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2548843.png)

![N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide](/img/structure/B2548844.png)